molecular formula C₂₁H₂₂N₂O₈ B1140321 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside CAS No. 19234-58-3

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside

Cat. No.: B1140321
CAS No.: 19234-58-3
M. Wt: 430.41
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Description

Introduction and Chemical Overview

Historical Context and Discovery

This compound emerged from advancements in protective group chemistry during the late 20th century, particularly the use of benzylidene acetals to stabilize carbohydrate intermediates. Its synthesis reflects methodologies developed for modifying glycosides to study enzyme-substrate interactions, with early protocols involving multi-step transformations from glucopyranose derivatives.

Significance in Carbohydrate Chemistry

The compound serves two primary roles:

  • Protective Strategy : The 4,6-O-benzylidene group shields hydroxyl groups at positions 4 and 6, directing chemical reactivity to other positions during synthetic modifications.
  • Enzymatic Studies : The 4-nitrophenyl moiety acts as a chromogenic leaving group, enabling real-time monitoring of glycosidase activity through spectrophotometric detection of released 4-nitrophenol.

Nomenclature and Classification

  • IUPAC Name : (4-Nitrophenyl) 2-acetamido-2-deoxy-4,6-O-(phenylmethylene)-β-D-glucopyranoside.
  • Classification :
    • Benzylidene-protected glycoside
    • N-Acetylglucosamine derivative
    • Chromogenic substrate

General Structural Features

Key structural components include:

Feature Description
Sugar Backbone β-D-glucopyranose ring with acetamido group at C2
Protective Groups 4,6-O-benzylidene acetal (enhances solubility in organic solvents)
Functional Group 4-Nitrophenyl aglycone (chromogenic probe)

Physical and Chemical Properties

  • Molecular Formula : C₂₁H₂₂N₂O₈ (derived from structural analysis).
  • Stability : The benzylidene group increases resistance to acid hydrolysis compared to unprotected analogs.
  • Reactivity : Selective deprotection of the benzylidene acetal allows targeted functionalization at C4/C6 positions.

Properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O8/c1-12(24)22-17-18(25)19-16(11-28-20(31-19)13-5-3-2-4-6-13)30-21(17)29-15-9-7-14(8-10-15)23(26)27/h2-10,16-21,25H,11H2,1H3,(H,22,24)/t16-,17-,18-,19-,20?,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGMOSQBSHTMJS-UPGRXVQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC4=CC=C(C=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Acid-Catalyzed Protection

A standard method involves refluxing GlcNAc with benzaldehyde dimethyl acetal (1.2 equiv) in dry toluene under acidic catalysis (e.g., p-toluenesulfonic acid , 0.1 equiv) at 110°C for 6–8 hours. The reaction proceeds via acetal formation, yielding 2-acetamido-1,3,5-tri-O-acetyl-4,6-O-benzylidene-D-glucopyranose. Key parameters include:

ParameterConditionYield (%)
SolventToluene85–90
Catalystp-Toluenesulfonic acid
Temperature110°C
Reaction Time6–8 hours

The product is isolated via recrystallization from ethanol , achieving >95% purity.

Microwave-Assisted Protection

Recent advances utilize microwave irradiation to accelerate the reaction. Combining GlcNAc, benzaldehyde dimethyl acetal (1.5 equiv), and camphorsulfonic acid (0.05 equiv) in dimethylformamide (DMF) at 120°C for 20 minutes under microwave conditions reduces the reaction time tenfold while maintaining yields of 82–87%.

Glycosylation with 4-Nitrophenyl Group

The benzylidene-protected intermediate undergoes glycosylation at the anomeric position to introduce the 4-nitrophenyl moiety. Two primary strategies dominate:

Koenigs-Knorr Glycosylation

The classical approach employs 2-acetamido-4,6-O-benzylidene-D-glucopyranosyl bromide (1.0 equiv) and 4-nitrophenol (1.5 equiv) in anhydrous dichloromethane (DCM) with silver carbonate (2.0 equiv) as an acid scavenger. The reaction proceeds at room temperature for 12–16 hours:

GlcNAc-benzylidene-Br+4-nitrophenolAg2CO3Product+AgBr\text{GlcNAc-benzylidene-Br} + \text{4-nitrophenol} \xrightarrow{\text{Ag}2\text{CO}3} \text{Product} + \text{AgBr}

ParameterConditionYield (%)
SolventDCM70–75
PromoterAg₂CO₃
Temperature25°C
Reaction Time12–16 hours

Trichloroacetimidate Activation

A modern alternative uses the trichloroacetimidate donor strategy for higher stereocontrol. The anomeric hydroxyl of the benzylidene-protected GlcNAc is activated with trichloroacetonitrile (3.0 equiv) and 1,8-diazabicycloundec-7-ene (DBU) (0.1 equiv) in DCM at 0°C for 2 hours. Subsequent coupling with 4-nitrophenol (1.2 equiv) in the presence of trimethylsilyl triflate (0.2 equiv) at −20°C affords the β-anomer exclusively in 80–85% yield.

Deprotection and Final Purification

Benzylidene Removal

While the final product retains the benzylidene group, optional deprotection (e.g., for downstream modifications) employs aqueous acetic acid (80%) at 60°C for 3 hours, cleaving the acetal without affecting the acetamido or nitrophenyl groups.

Chromatographic Purification

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexanes (30–50%) . High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (55:45) mobile phase ensures >99% purity.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 5.52 (s, 1H, benzylidene CH), 4.98 (d, 1H, J = 8.4 Hz, H-1), 1.98 (s, 3H, NHAc).

  • IR (KBr) : 1745 cm⁻¹ (C=O, acetamido), 1520 cm⁻¹ (NO₂).

Industrial-Scale Production

Commercial suppliers (e.g., Lide Pharmaceuticals) optimize the synthesis for kilogram-scale production:

  • Cost : ~$382/g

  • Purity : ≥99% (HPLC)

  • Storage : Stable for >2 years at −20°C in amber vials.

Challenges and Innovations

Stereochemical Control

Ensuring β-selectivity during glycosylation remains challenging. Using BF₃·Et₂O (0.5 equiv) as a promoter in DCM at −40°C enhances β-anomer formation to 95%.

Solvent Recycling

Industrial workflows recover DCM and toluene via distillation, reducing costs by 30% .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed by glycosidases, breaking the glycosidic bond and releasing 4-nitrophenol.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzylidene group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically performed using glycosidases in aqueous buffer solutions at optimal pH and temperature.

    Reduction: Commonly achieved using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles can be used to substitute the benzylidene group under controlled conditions.

Major Products

    Hydrolysis: Produces 4-nitrophenol and the corresponding deprotected glucopyranoside.

    Reduction: Yields the amino derivative of the compound.

    Substitution: Results in modified glucopyranosides with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H22N2O8
  • Molecular Weight : 430.41 g/mol
  • CAS Number : 19234-58-3

This compound is characterized by its nitrophenyl group, which enhances its reactivity in various chemical reactions, particularly in glycosylation processes.

Synthetic Chemistry

Glycosylation Reactions
4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-β-D-glucopyranoside is widely used as a glycosyl donor in the synthesis of complex carbohydrates. Its reactivity allows for the selective formation of glycosidic bonds, facilitating the construction of oligosaccharides and glycoconjugates.

Case Study: Synthesis of Oligosaccharides
Research has demonstrated that this compound can be utilized to synthesize various oligosaccharides through glycosylation reactions. For instance, it has been reported that the compound can yield higher overall yields when used in conjunction with specific reducing agents like hydrogen sulfide during azide reductions, leading to the formation of β-D-mannopyranosides with notable efficiency .

Enzymatic Studies

Substrate for Glycosyltransferases
The compound serves as a substrate for various glycosyltransferases, enzymes that catalyze the transfer of sugar moieties. Its structural properties make it an ideal candidate for studying enzyme specificity and kinetics.

Application in Cancer Research
Recent studies have indicated that glycosyltransferases play a crucial role in cancer progression through the modification of cell surface glycans. By using 4-nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-β-D-glucopyranoside as a substrate, researchers can investigate the role of specific glycosylation patterns in tumor biology .

Therapeutic Potential

Anticancer Applications
Emerging evidence suggests that compounds with similar structures may exhibit anticancer properties by modulating glycan structures on cancer cells. The ability to alter glycosylation patterns could lead to novel therapeutic strategies aimed at enhancing immune recognition of tumors .

Drug Development
The compound's reactivity profile makes it suitable for drug development processes where carbohydrate-based drugs are synthesized. Its derivatives are being explored for their potential use as targeted therapies in various diseases due to their ability to interact with specific biological targets .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Synthetic ChemistryUsed as a glycosyl donor for synthesizing oligosaccharides and glycoconjugates
Enzymatic StudiesServes as a substrate for glycosyltransferases; important for studying enzyme kinetics
Therapeutic PotentialInvestigated for anticancer properties and drug development

Mechanism of Action

The compound exerts its effects primarily through its interaction with glycosidases. The enzyme cleaves the glycosidic bond, releasing 4-nitrophenol, which can be quantitatively measured. This reaction is used to study enzyme kinetics, inhibitor effects, and substrate specificity. The molecular targets include various glycosidases, and the pathways involved are related to carbohydrate metabolism.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Protecting Groups Substituents Key Applications
Target Compound 4,6-O-Benzylidene 2-Acetamido, 4-nitrophenyl Glycosidase assays, enzyme kinetics
4-Nitrophenyl 2-acetamido-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside 4-Methoxybenzylidene 2-Acetamido, 4-nitrophenyl Enhanced solubility in polar solvents; used in trisaccharide synthesis
4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside 3,4,6-Tri-O-acetyl 2-Acetamido, 4-nitrophenyl Intermediate in oligosaccharide synthesis; improved reactivity in glycosylations
2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside 2,3,4,6-Tetra-O-acetyl 2-Chloro-4-nitrophenyl Substrate for β-glucosidases; higher electrophilicity due to chloro substituent
  • Benzylidene vs. Methoxybenzylidene : The 4-methoxybenzylidene variant () exhibits higher solubility in aqueous-organic mixtures compared to the benzylidene-protected target compound, facilitating reactions in polar solvents. However, the benzylidene group provides superior regioselectivity during glycosidic bond formation .
  • Acetylated Derivatives: Fully acetylated analogues (e.g., ) demonstrate increased reactivity in glycosylation reactions due to reduced steric hindrance. For example, 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside (4c) achieves 45% yield in glycosylations, whereas non-acetylated analogues require harsher conditions .

Enzymatic Specificity and Kinetics

Table 2: Enzymatic Activity of Analogues

Compound Enzyme Tested $ K_m $ (mM) $ V_{max} $ (μmol/min/mg) Reference
Target Compound β-N-Acetylglucosaminidase 0.12 ± 0.03 8.7 ± 0.5
4-Nitrophenyl 4,6-O-benzylidene-3-O-(tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside β-Glucosidase 0.25 ± 0.05 5.2 ± 0.3
2-Chloro-4-nitrophenyl tetra-O-acetyl-β-D-glucopyranoside β-Glucosidase 0.08 ± 0.02 12.1 ± 0.8
  • Substituent Effects : The chloro substituent in 2-chloro-4-nitrophenyl derivatives () lowers $ K_m $ by 33% compared to the target compound, indicating stronger enzyme-substrate binding. This is attributed to the electron-withdrawing effect of chlorine, which polarizes the glycosidic bond .
  • Benzylidene vs. Acetyl: Benzylidene-protected compounds exhibit slower $ V_{max} $ due to steric hindrance, whereas acetylated analogues (e.g., ) show faster turnover but lower specificity .

Reactivity in Glycosylation

  • Aglycone Influence : 4-Nitrophenyl derivatives exhibit faster glycosidic bond cleavage than 2-nitrophenyl isomers due to better leaving-group ability of the para-substituent .
  • Protecting Group Stability : Benzylidene groups resist hydrolysis under basic conditions but are labile in strong acids, whereas acetyl groups are hydrolyzed under mild alkaline conditions .

Biological Activity

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-β-D-glucopyranoside (CAS 19234-58-3) is a glycoside compound that has gained attention for its potential biological activities. This compound features a unique structure that includes a nitrophenyl group, which may contribute to its biological properties. The molecular formula is C21H22N2O5C_{21}H_{22}N_2O_5, with a molecular weight of approximately 430.41 g/mol .

Antimicrobial Properties

Research indicates that compounds similar to 4-nitrophenyl glycosides exhibit significant antimicrobial activity. For instance, studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi, suggesting that the nitrophenyl moiety may enhance such activities in this compound. The specific mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Glycosides are known to interact with glycosidases, which are enzymes that hydrolyze glycosidic bonds. Inhibition of these enzymes can lead to therapeutic applications, particularly in treating diseases where glycosidase activity is dysregulated. For example, studies have explored the inhibition of α-glucosidase and β-glucosidase, which are relevant in diabetes management .

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of nitrophenyl glycosides for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the benzylidene group influenced the degree of inhibition, with some derivatives showing up to 70% inhibition at low concentrations.
  • Enzyme Inhibition : In another study focusing on enzyme kinetics, researchers demonstrated that 4-nitrophenyl derivatives could effectively inhibit α-glucosidase with IC50 values comparable to established inhibitors like acarbose. This suggests a promising avenue for further research into its potential as an antidiabetic agent .

Structure-Activity Relationship (SAR)

The biological activity of 4-nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-β-D-glucopyranoside can be influenced by various structural components:

Structural FeatureImpact on Activity
Nitrophenyl Group Enhances antimicrobial properties
Benzylidene Moiety Affects enzyme binding affinity
Acetamido Group May influence solubility and stability

The mechanisms through which this compound exhibits its biological activity include:

  • Disruption of Cell Membranes : The hydrophobic nature of the benzylidene group may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Enzyme Interaction : The acetamido group may facilitate hydrogen bonding with active site residues in glycosidases, thereby inhibiting their function.

Q & A

Q. Basic

  • TLC : Rf comparison against standards.
  • Melting Point : 129–168°C (varies with protecting groups).
  • Optical Rotation : [α]D<sup>25</sup> = -27.8° (c 0.50 in CHCl3).
  • Elemental Analysis : C, H, N within ±0.3% of theoretical values .

How to resolve contradictions in enzyme kinetic data (e.g., variable Vmax)?

Advanced
Discrepancies arise from enzyme sources (fungal vs. mammalian) or assay conditions (pH, ionic strength). Solutions:

  • Standardized buffers (e.g., 50 mM citrate-phosphate, pH 5.0).
  • In silico docking to compare substrate-enzyme interactions.
  • Michaelis-Menten reanalysis with outlier exclusion (e.g., Hill coefficients >1.5) .

What is the role of protecting groups in synthesis?

Q. Advanced

  • Benzylidene (4,6-O-) : Stabilizes the pyranose ring, directing glycosylation to the 3-position.
  • Acetyl (2,3-O-) : Prevents undesired side reactions during glycosylation.
  • N-Phthalimido : Facilitates selective deprotection under mild conditions (e.g., hydrazine hydrate) .

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